molecular formula C12H28O6SSi B14427292 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol CAS No. 85080-05-3

3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol

Katalognummer: B14427292
CAS-Nummer: 85080-05-3
Molekulargewicht: 328.50 g/mol
InChI-Schlüssel: GANRIEOAYPWVAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is a complex organosilicon compound. It features a unique structure with multiple ether linkages and a thiol group, making it an interesting subject for various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol typically involves the reaction of a silane precursor with an appropriate thiol reagent. The reaction conditions often include the use of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silicon-sulfur bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. This method ensures a consistent product yield and purity. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond.

    Reduction: The compound can be reduced to break the ether linkages.

    Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Simplified silane compounds.

    Substitution: Functionalized silane derivatives.

Wissenschaftliche Forschungsanwendungen

3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The ether linkages provide flexibility and solubility, allowing the compound to interact with different biological membranes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol is unique due to its combination of ether linkages and a thiol group, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from chemical synthesis to biomedical research.

Eigenschaften

CAS-Nummer

85080-05-3

Molekularformel

C12H28O6SSi

Molekulargewicht

328.50 g/mol

IUPAC-Name

3-[tris(2-methoxyethoxy)silyl]propane-1-thiol

InChI

InChI=1S/C12H28O6SSi/c1-13-5-8-16-20(12-4-11-19,17-9-6-14-2)18-10-7-15-3/h19H,4-12H2,1-3H3

InChI-Schlüssel

GANRIEOAYPWVAD-UHFFFAOYSA-N

Kanonische SMILES

COCCO[Si](CCCS)(OCCOC)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.